Bromo-NNC13-8241 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its applications in neuroimaging and receptor studies. It is a radiolabeled ligand designed for use in single-photon emission computed tomography (SPECT) imaging, primarily targeting benzodiazepine receptors. The compound's development was aimed at enhancing the visualization of these receptors in the human brain, which is crucial for understanding various neurological conditions.
Bromo-NNC13-8241 is classified as a radioligand, specifically a high-affinity 3,4-diarylpyrazoline derivative. Its synthesis and characterization have been documented in several studies, highlighting its potential utility in both diagnostic imaging and research related to neuropharmacology. The compound is derived from modifications of known chemical structures, indicating a lineage of research aimed at improving existing ligands for better specificity and efficacy in binding to target receptors.
The synthesis of Bromo-NNC13-8241 involves several key steps:
The molecular structure of Bromo-NNC13-8241 features a complex arrangement typical of diarylpyrazolines, which includes:
The exact molecular formula and mass can be derived from its synthesis pathway, as indicated by high-resolution mass spectrometry data .
Bromo-NNC13-8241 participates in various chemical reactions that are crucial for its application as a radioligand:
The mechanism of action of Bromo-NNC13-8241 involves selective binding to benzodiazepine receptors in the brain. Upon administration:
The binding affinity and specificity are critical parameters that have been evaluated through various pharmacological assays .
Bromo-NNC13-8241 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography-mass spectrometry (LC-MS) have been employed to characterize these properties .
Bromo-NNC13-8241 has significant applications in scientific research:
Bromo-NNC13-8241 is defined by the molecular formula C₁₇H₁₄BrN₅O₂ and a molecular weight of 400.23 g/mol. This heterocyclic compound features several critical functional groups that dictate its biochemical behavior [5]. The core structure comprises an imidazo[1,5-a][1,4]benzodiazepine scaffold, modified with specific substituents essential for receptor binding and radiolabeling suitability. Key structural components include:
Table 1: Molecular Properties of Bromo-NNC13-8241
Property | Value |
---|---|
Chemical Name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine |
CAS Registry Number | 106937-64-8 |
Molecular Formula | C₁₇H₁₄BrN₅O₂ |
Molecular Weight | 400.23 g/mol |
Purity Specification | >98% (HPLC, NMR-validated) |
Bromo-NNC13-8241 belongs to the imidazobenzodiazepine class of compounds, specifically designed as a benzodiazepine receptor partial agonist. Its structural framework features a fused tricyclic system integrating:
This classification aligns it with metabolically stabilized benzodiazepine ligands like its analogue NNC 13-8199, which demonstrates prolonged in vivo stability due to steric protection of labile sites [2]. The structural modifications prevent rapid deactivation pathways (e.g., oxidative metabolism or ester hydrolysis) that limit the utility of earlier radioligands like iomazenil [3].
Bromo-NNC13-8241 serves as a critical precursor for developing SPECT (Single-Photon Emission Computed Tomography) radiotracers. Its primary application lies in isotopic exchange where bromine is replaced with iodine-123 to produce the active radioligand [¹²³I]NNC 13-8241 [5]. Key functional attributes enabling this role include:
Table 2: Comparative Properties of Bromo-NNC13-8241 Derived Radioligands
Radioligand | Imaging Modality | Key Advantage | Reference |
---|---|---|---|
[¹²³I]NNC 13-8241 | SPECT | High metabolic stability; cortical uptake | [2] [5] |
[⁷⁶Br]NNC 13-8199 | PET | Ultra-slow metabolism (t₁/₂ > 215 min in primates) | [2] |
[¹¹C]Flumazenil | PET | Rapid equilibrium (antagonist profile) | [8] |
The bromine-to-iodine conversion strategy leverages the similar atomic radii of these halogens, minimizing steric perturbations to receptor binding. This allows [¹²³I]NNC 13-8241 to retain subnanomolar affinity while gaining optimal gamma emission properties (159 keV) for clinical SPECT imaging [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7